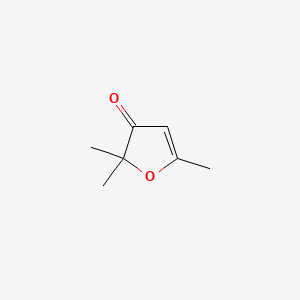

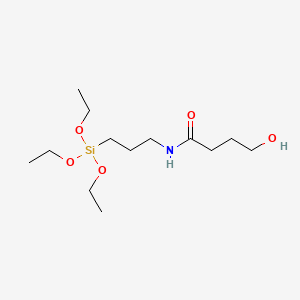

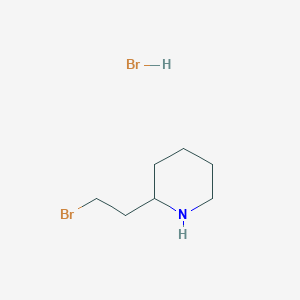

![molecular formula C12H8N2OS B3106052 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 156424-60-1](/img/structure/B3106052.png)

7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

説明

“7-phenylthieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a class of compounds that have been found to exhibit various types of pharmacological activity .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been reported in the literature. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Molecular Structure Analysis

The molecular structure of “this compound” includes a thieno[3,2-d]pyrimidin-4-one core with a phenyl group at the 7-position .科学的研究の応用

Antitumor Activity

7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been extensively studied for their antitumor properties. For instance, a study by Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds showed comparable activity to the well-known anticancer drug doxorubicin (Hafez & El-Gazzar, 2017).

Synthesis of Antitumor Drug Intermediates

Gan et al. (2021) described the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in the production of many antitumor drugs, especially small molecular inhibitors of anti-tumor agents. This illustrates the role of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in the pharmaceutical industry for cancer treatment (Gan et al., 2021).

作用機序

Target of Action

The primary targets of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound also exhibits antimicrobial activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known to inhibit the activity ofh-NTPdase1 and h-NTPdase2 , enzymes that play a crucial role in the life cycle of Mycobacteria . By inhibiting these enzymes, the compound disrupts the bacteria’s normal functions, leading to their death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the function of h-NTPdases. These enzymes are involved in the hydrolysis of nucleoside triphosphates, which are essential for various biological processes, including DNA replication, signal transduction, and energy metabolism .

Pharmacokinetics

The compound’s potent antimycobacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach and act on its target bacteria effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to their death . This makes this compound a potential candidate for the development of new antitubercular agents .

生化学分析

Biochemical Properties

It has been found that similar thieno[3,2-d]pyrimidin-4-amine derivatives selectively inhibit the activity of h-NTPdase1 . This suggests that 7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one might interact with certain enzymes and proteins, affecting biochemical reactions.

Cellular Effects

Related compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis . This suggests that this compound might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit h-NTPdase1 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHTXUMTNSNMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

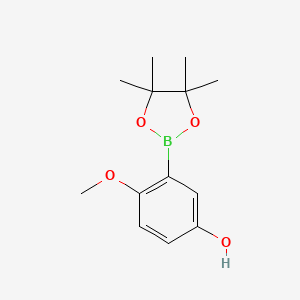

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)

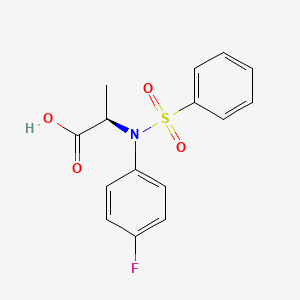

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

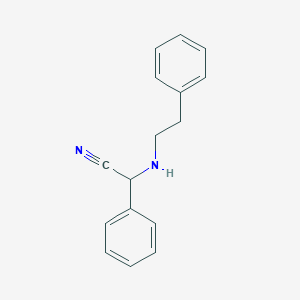

![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)